N-(3-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine, more commonly known as Erlotinib, is a synthetic heterocyclic compound belonging to the class of quinazolines. Quinazolines are a group of nitrogen-containing heterocyclic compounds with diverse pharmacological activities. [] Erlotinib is primarily recognized for its role in biochemical and cellular research, particularly in studying cellular signaling pathways and disease models.
N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine, also known as Erlotinib, is a potent selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is primarily used in the treatment of non-small cell lung cancer and pancreatic cancer. Erlotinib functions by blocking the phosphorylation of tyrosine residues on the EGFR, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival. The compound is classified as a quinazoline derivative and has gained significant attention in oncology due to its targeted therapeutic effects.
Erlotinib is derived from various synthetic pathways that aim to produce this specific quinazoline derivative. It is classified under the category of antineoplastic agents, specifically targeting tyrosine kinases involved in cancer progression. The chemical structure features a quinazoline core with specific substituents that enhance its biological activity.
The synthesis of N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine involves several key steps:
The synthesis can also involve alternative routes, such as:
The molecular formula of N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine is with a molecular weight of 429.89 g/mol. The compound features:
The three-dimensional structure can be visualized using molecular modeling software, which helps in understanding its interactions with biological targets.
Erlotinib undergoes various chemical reactions during its synthesis:
Erlotinib exerts its pharmacological effects by specifically binding to the ATP-binding site of the EGFR tyrosine kinase domain. This binding inhibits autophosphorylation of the receptor, leading to:
Studies have shown that Erlotinib's efficacy can be enhanced by identifying tumors that express specific mutations in EGFR, making it a targeted therapy for certain cancer types .
Erlotinib is characterized by several physical and chemical properties:
These properties influence its formulation as a pharmaceutical product, affecting aspects like bioavailability and dosage form.
Erlotinib's primary application lies in oncology, specifically for:
The compound is systematically named as N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine, reflecting its core quinazoline scaffold substituted at the 4-position with a (3-ethynylphenyl)amino group and at the 6,7-positions with 2-methoxyethoxy chains. This nomenclature follows IUPAC priority rules, where the quinazoline ring is the parent structure (numbered with N1 and N3 at positions 1 and 3). The ethynyl group (–C≡CH) on the aniline moiety is denoted as a substituent of the phenyl ring at the meta position (3-ethynylphenyl) [3] [9].
Common synonyms include:
Table 1: Systematic Classification of the Compound
Component | Description |
---|---|
Parent Heterocycle | Quinazoline (positions 4, 6, 7 substituted) |
4-Substituent | (3-Ethynylphenyl)amino group |
6,7-Substituents | Identical 2-methoxyethoxy groups (–OCH₂CH₂OCH₃) |
Molecular Formula | C₂₂H₂₃N₃O₄ (free base); C₂₂H₂₄ClN₃O₄ (hydrochloride salt) |
CAS Registry | 183319-69-9 (hydrochloride salt) [8] |
X-ray crystallography of the hydrochloride salt confirms a planar quinazoline ring system, with the ethynylphenyl group oriented at a dihedral angle of 48–52° relative to the quinazoline plane. This orientation minimizes steric clashes and facilitates molecular packing in the crystal lattice. The crystalline structure exhibits key hydrogen bonds between the protonated N1 of quinazoline and the chloride ion (N–H···Cl, 1.98 Å), as well as π-π stacking interactions between adjacent quinazoline rings (3.4 Å distance) [7].
NMR spectroscopy (¹H and ¹³C) further elucidates solution-state conformation:
The compound exhibits multiple solid-state forms, with the hydrochloride salt (Erlotinib HCl) demonstrating clinically relevant polymorphism:
Table 2: Polymorph Characteristics of Erlotinib Hydrochloride
Form | Key PXRD Peaks (2θ) | Thermal Behavior | Stability | Hydration |
---|---|---|---|---|
Form B (Anhydrate) | 6.2°, 12.5°, 18.8° | Mp: 229–231°C | High (≤75% RH) | Anhydrous |
Monohydrate | 5.8°, 11.6°, 23.4° | Dehydration at 110°C | Moderate (converts to B) | 1.0 H₂O |
Amorphous | Broad halo at 20° | Tg: 85°C | Low (recrystallizes) | Variable |
Mesylate salts also exist as anhydrate and monohydrate forms, but exhibit lower melting points (~200°C) and reduced crystallinity compared to hydrochloride polymorphs [7].
The ethynyl group (–C≡CH) at the meta position of the aniline moiety enhances target binding through two mechanisms:
The 6,7-bis(2-methoxyethoxy) groups confer:
Figure 1: Structure-Activity Relationships of Key Substituents
Quinazoline Core │ ├─ 4-NH-(3-Ethynylphenyl) → Binds EGFR hinge region │ │ │ └─ meta-C≡CH → Optimizes orientation & H-bond strength │ ├─ 6-(2-Methoxyethoxy) → Fills hydrophobic pocket I │ └─ 7-(2-Methoxyethoxy) → Fills hydrophobic pocket II
Removal of either methoxyethoxy group reduces kinase inhibitory activity by >100-fold, confirming their critical role in target engagement [4].
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1
CAS No.: